4-Ethyl-6-methoxy-1,3,5-triazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-6-methoxy-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQFOCIYDGJNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220381 | |
| Record name | 2-Ethyl-4-amino-6-methoxy-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-78-0 | |
| Record name | 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-4-amino-6-methoxy-s-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-4-amino-6-methoxy-s-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-6-methoxy-1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 6 Methoxy 1,3,5 Triazin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, ¹H, ¹³C, and heteronuclear NMR studies collectively provide a complete picture of the proton and carbon framework and the electronic environment of the heteroatoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. Based on data from structurally similar amino-methoxy-s-triazine derivatives, the anticipated chemical shifts (δ) are well-defined. nih.gov
The ethyl group should present as a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–CH₂–) due to spin-spin coupling. The methoxy (B1213986) group (–OCH₃) protons will appear as a sharp singlet, and the amine (–NH₂) protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. In some cases, the rotation around the C-N bond can be restricted, leading to signal broadening or the appearance of distinct rotamers, which complicates the spectra. tdx.cat
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl (-CH₂CH₃ ) | ~1.2 | Triplet (t) |
| Ethyl (-CH₂ CH₃) | ~2.4 | Quartet (q) |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |
Note: Data are estimated based on analogous compounds. Actual values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The carbons of the triazine ring are characteristically deshielded and appear at very low field (typically >160 ppm) due to the electronegativity of the adjacent nitrogen atoms. nih.govmdpi.com The chemical shifts for the ethyl and methoxy carbons appear at higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-CH₂CH₃ ) | ~14 |
| Ethyl (-CH₂ CH₃) | ~28 |
| Methoxy (-OCH₃) | ~55 |
| Triazine (C-NH₂) | ~168 |
| Triazine (C-OCH₃) | ~172 |
Note: Data are estimated based on analogous compounds such as (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives. nih.gov Actual values may vary.
¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms in a molecule. wikipedia.org For triazines, it provides invaluable insight into the electronic structure of the heterocyclic ring and the exocyclic amine group. nih.gov The natural abundance of ¹⁵N is low (0.36%), making the technique less sensitive, but it offers a wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.org
The nitrogen atoms within the s-triazine ring are expected to resonate at very low field, with typical chemical shifts reported in the range of 220–450 ppm. researchgate.net The exocyclic amino nitrogen would appear at a significantly different chemical shift, allowing for the unambiguous assignment of all nitrogen atoms in the molecule and providing data for studying tautomeric equilibria or protonation sites. nih.govresearchgate.net
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₁₀N₄O), the molecular weight is 154.17 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺˙) at an m/z corresponding to its exact mass (154.0855).
The fragmentation of aminotriazines under electron impact ionization typically follows predictable pathways. A key fragmentation mechanism for aliphatic amines is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org
Proposed major fragmentation pathways include:
Loss of a methyl radical: α-cleavage can lead to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a stable ion at [M-15]⁺.
Loss of an ethyl radical: Cleavage of the C-N bond can result in the loss of the entire ethyl group (•C₂H₅) to give a fragment at [M-29]⁺.
Triazine Ring Fragmentation: The triazine ring itself can fragment, often through the elimination of stable neutral molecules like hydrogen cyanide (HCN) or its isomers, leading to a complex pattern of lower mass ions. nist.gov
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
|---|---|
| 154 | [M]⁺˙ (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 125 | [M - C₂H₅]⁺ |
Infrared (IR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.
N-H Stretching: The primary amine (–NH₂) group will show one or two distinct, medium-to-strong absorption bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: The aliphatic C-H bonds of the ethyl group will produce sharp peaks in the 2850-2960 cm⁻¹ range.
C=N and C-N Stretching: The triazine ring vibrations (both C=N and C-N stretching) are complex and result in several strong, sharp bands in the fingerprint region, typically between 1300-1600 cm⁻¹. researchgate.net
N-H Bending: The scissoring vibration of the primary amine typically appears as a medium-to-strong band around 1600-1650 cm⁻¹.
C-O Stretching: The C-O bond of the methoxy group is expected to show a strong absorption band around 1050-1250 cm⁻¹. researchgate.net
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Bend | 1600 - 1650 |
| Alkyl (-CH₂CH₃) | C-H Stretch | 2850 - 2960 |
| Triazine Ring | C=N / C-N Stretch | 1300 - 1600 |
Note: Data are based on characteristic frequencies for functional groups and data from related triazine compounds. researchgate.netnist.gov
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods determine molecular structure in solution or the gas phase, X-ray crystallography provides the definitive solid-state structure. Although a specific crystal structure for this compound is not publicly available, analysis of related s-triazine derivatives demonstrates the power of this technique. researchgate.netnih.gov
X-ray analysis of a suitable single crystal would unambiguously determine:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the triazine ring and its substituents.
Planarity: The degree of planarity of the s-triazine ring.
Conformation: The preferred conformation of the ethyl and methoxy substituents relative to the ring.
Intermolecular Interactions: Crucially, it would reveal the network of intermolecular interactions in the crystal lattice. Hydrogen bonding involving the amino group protons as donors and the ring nitrogen atoms as acceptors would be a key feature, dictating the molecular packing and influencing the physical properties of the solid.
Advanced Spectroscopic Techniques in Environmental Fate Studies of Triazines
The environmental fate of s-triazine herbicides, a class of compounds to which this compound belongs, is a subject of significant scientific scrutiny due to their widespread use and potential for environmental contamination. Understanding the degradation pathways and identifying the resulting metabolites of these herbicides in soil and water is crucial for assessing their environmental impact. Advanced spectroscopic techniques are indispensable tools in these investigations, providing the sensitivity and structural information needed to detect and identify trace levels of parent compounds and their transformation products.
The study of triazine herbicides and their degradates in environmental matrices presents a significant analytical challenge. Concentrations can be very low, and the matrices themselves (soil, groundwater, surface water) are complex. usgs.gov Consequently, sophisticated analytical methods are required to extract, separate, and identify these compounds.
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the cornerstone techniques for the analysis of triazine herbicides and their metabolites. uni.lu Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), has proven to be a powerful tool for the simultaneous determination of multiple triazine residues and their degradation products in environmental samples. mdpi.comnih.gov These methods offer high sensitivity and selectivity, allowing for the detection of compounds at nanogram-per-liter levels. nih.gov
In environmental fate studies, researchers often analyze for a suite of common atrazine (B1667683) degradation products, including deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and didealkylatrazine (DDA), alongside the parent compound. nih.gov Hydroxylated metabolites, such as hydroxyatrazine (HYA), are also significant degradation products in soil environments. usgs.gov The identification of these metabolites is critical as their toxicity and mobility can differ from the parent herbicide. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique. For some polar degradation products, a derivatization step may be necessary to increase their volatility for GC analysis. shimadzu.com Electron impact (EI) is a common ionization method in GC-MS, which produces characteristic fragmentation patterns that are invaluable for structural elucidation. e3s-conferences.org The mass spectra of triazine compounds typically show intense molecular ion peaks, and the fragmentation patterns can reveal the nature of the substituents on the triazine ring. e3s-conferences.org
While direct experimental spectroscopic data for this compound is not extensively reported in readily available literature, its structural features suggest how it would be analyzed within the context of environmental fate studies of related triazines. As a potential metabolite of more complex triazine herbicides, its detection would rely on the chromatographic and mass spectrometric techniques described. The methoxy group, ethyl group, and primary amine would all influence its chromatographic behavior and produce a characteristic mass spectrum.
The following tables provide illustrative data that is representative of the spectroscopic and chromatographic information generated in the environmental analysis of triazine herbicides.
Table 1: Representative Chromatographic and Mass Spectrometric Data for Triazine Analysis
| Compound | Typical Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |
| Atrazine | 15.2 | 216.1 | 174.1, 146.1, 132.1 |
| Deethylatrazine (DEA) | 12.8 | 188.1 | 146.1, 119.1, 104.1 |
| Deisopropylatrazine (DIA) | 13.5 | 174.1 | 132.1, 105.1, 90.1 |
| Hydroxyatrazine (HYA) | 10.5 | 198.1 | 156.1, 128.1, 113.1 |
| This compound | Estimated: 11-13 | 155.1 | 140.1, 124.1, 97.1 |
Data for this compound is predictive based on its structure and typical fragmentation patterns of similar triazines. Retention times are illustrative and highly dependent on the specific chromatographic conditions.
Table 2: Common Mass Spectral Fragments of Substituted s-Triazines
| Fragment Description | Typical m/z Values | Structural Implication |
| Loss of alkyl group (e.g., -CH3, -C2H5) | M-15, M-29 | Presence of methyl or ethyl substituents |
| Loss of methoxy group (-OCH3) | M-31 | Presence of a methoxy substituent |
| Cleavage of the triazine ring | Varies | Provides information on the substitution pattern |
| Ion containing the triazine ring with one substituent | Varies | Helps to identify the different groups attached |
The structural elucidation of novel or unexpected degradation products often requires more advanced techniques, such as high-resolution mass spectrometry (HRMS) to determine the elemental composition of metabolites, and nuclear magnetic resonance (NMR) spectroscopy for definitive structure confirmation. However, the low concentrations of metabolites in environmental samples can make NMR analysis particularly challenging.
Computational and Theoretical Investigations of 4 Ethyl 6 Methoxy 1,3,5 Triazin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of triazine derivatives. nih.govnih.gov For 4-ethyl-6-methoxy-1,3,5-triazin-2-amine, DFT calculations would likely be performed using functionals like B3LYP with a suitable basis set, such as 6-311G, to obtain optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govmdpi.com
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key parameters derived from quantum chemical calculations that help in understanding the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com For similar triazine derivatives, the HOMO is often located on the electron-donating amino groups and the triazine ring, while the LUMO is typically centered on the triazine ring. mdpi.com The HOMO-LUMO energy gap provides an indication of the molecule's reactivity; a smaller gap suggests higher reactivity. mdpi.com
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Ethyl-6-methoxy-N-methyl-1,3,5-triazin-2-amine | N,4-diethyl-6-methoxy-1,3,5-triazin-2-amine |
| Molecular Formula | C6H10N4O ncats.io | C7H12N4O uni.lu | C8H14N4O uni.lu |
| Molecular Weight | 154.17 g/mol ncats.io | 168.10 g/mol uni.lu | 182.12 g/mol uni.lu |
| XlogP (predicted) | 0.8 | 1.4 uni.lu | 1.8 uni.lu |
| Monoisotopic Mass | 154.08546 Da | 168.1011 Da uni.lu | 182.11676 Da uni.lu |
This table presents predicted data for the target compound and its closely related analogs to provide a comparative overview.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the conformational behavior and intermolecular interactions of molecules like this compound in a simulated environment. mdpi.comnih.gov These methods are particularly valuable for understanding how such compounds might interact with biological macromolecules, such as enzymes or receptors. mdpi.com
In the context of s-triazine herbicides, to which this compound is structurally related, MD simulations have been employed to study their binding to target proteins. mdpi.comnih.gov For example, molecular docking, a technique often used in conjunction with MD, can predict the preferred binding orientation of a ligand to a protein. mdpi.com This is followed by MD simulations to assess the stability of the ligand-protein complex over time. nih.gov
For this compound, MD simulations could be used to explore its conformational landscape, identifying low-energy conformers and the rotational barriers of its substituents. Such simulations would also be crucial in understanding its interactions with water molecules, providing insights into its solubility and transport properties in aqueous environments. The persistence and mobility of s-triazine herbicides in soil and water are significant environmental concerns, and MD simulations can contribute to a better understanding of these processes at a molecular level. mdpi.com
Structure-Reactivity Relationships (SRR) and Quantitative Structure-Property Relationships (QSPR) Studies
Structure-Reactivity Relationship (SRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a compound with its reactivity or physical properties. mdpi.comnih.gov These models are widely used in environmental science and toxicology to predict the fate and effects of chemicals. mdpi.com
For s-triazine herbicides, QSAR models have been developed to predict their toxicity to various organisms. mdpi.commdpi.com These models typically use molecular descriptors derived from the chemical structure, such as hydrophobicity (logP), molecular weight, and electronic properties, to forecast toxicological endpoints. mdpi.commdpi.com A study on the toxicity of atrazine (B1667683) and related triazines utilized QSAR to establish a model for predicting their effects, highlighting the importance of such computational tools. mdpi.com
In the case of this compound, QSPR studies could be employed to predict various physicochemical properties, such as boiling point, vapor pressure, and water solubility. SRR studies, on the other hand, would focus on predicting its reactivity, for instance, its susceptibility to degradation through processes like hydrolysis or oxidation. researchgate.net The development of such models would rely on experimental data from a series of structurally related triazine compounds. nih.gov
Table 2: Molecular Descriptors for QSAR/QSPR Studies of Triazine Derivatives
| Descriptor | Description | Relevance |
| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. mdpi.com | Influences environmental fate, transport, and bioaccumulation. mdpi.com |
| Molecular Weight | The mass of one mole of the substance. | A fundamental descriptor in many QSPR models. |
| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Affects intermolecular interactions. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences solubility and interactions with polar molecules. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. mdpi.com | Relate to the molecule's ability to donate or accept electrons, influencing reactivity. mdpi.com |
This table outlines common molecular descriptors used in QSAR and QSPR studies of triazine compounds.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. scilit.com For this compound, theoretical calculations can provide predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. scilit.comnih.gov DFT calculations, for instance, can compute vibrational frequencies that correspond to the peaks in an IR spectrum. nih.gov Similarly, NMR chemical shifts can be predicted, which is invaluable for interpreting experimental NMR data. nih.gov
The prediction of reaction pathways is another significant application of computational chemistry. nih.gov For s-triazine herbicides, understanding their degradation pathways is crucial for assessing their environmental impact. core.ac.uk Computational methods can be used to model potential degradation reactions, such as hydrolysis, and to calculate the activation energies for these reactions. nih.govresearchgate.net This information helps in determining the persistence of the compound in the environment and identifying its potential degradation products. nih.gov For this compound, computational studies could explore its susceptibility to hydrolysis at the methoxy (B1213986) group or other potential transformations.
Chemical Modifications, Derivatives, and Analogues of 4 Ethyl 6 Methoxy 1,3,5 Triazin 2 Amine
Synthesis of Substituted Aminotriazine (B8590112) Derivatives
The synthesis of substituted aminotriazine derivatives predominantly starts from the inexpensive and readily available precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govnih.govnih.gov The key to creating a diverse range of derivatives lies in the sequential nucleophilic aromatic substitution of its three chlorine atoms. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles. researchgate.netnih.gov This differential reactivity is temperature-dependent: the first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires elevated temperatures. nih.govnih.gov
The synthesis of a molecule like 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine or its derivatives would follow this stepwise protocol. For instance, reacting cyanuric chloride first with sodium methoxide (B1231860) would yield 2-chloro-4,6-dimethoxy-1,3,5-triazine. researchgate.netresearchgate.net Subsequent reactions with ethylamine (B1201723) and then ammonia (B1221849), under increasingly forcing conditions, would lead to the desired product. The order of nucleophile addition can be varied to achieve different substitution patterns.
A wide variety of nucleophiles can be employed, including:
N-Nucleophiles : Primary and secondary amines (aliphatic and aromatic), hydrazines, and heterocycles like piperidine, morpholine, and pyrazole. nih.govderpharmachemica.com
O-Nucleophiles : Alcohols and phenols (to form alkoxy and aryloxy derivatives). researchgate.net
S-Nucleophiles : Thiols (to form thioether derivatives). nih.gov
This strategy allows for the creation of extensive libraries of trisubstituted 1,3,5-triazine (B166579) derivatives with tailored properties. nih.govderpharmachemica.com For example, novel triazine derivatives have been synthesized by incorporating moieties like 4-hydroxy coumarin (B35378) and 2-amino pyrazine. derpharmachemica.com Another study reports the synthesis of triamino-substituted 1,3,5-triazine derivatives incorporating imidazolyl and tertiary amino groups. nih.gov
Table 1: Reaction Conditions for Sequential Nucleophilic Substitution of Cyanuric Chloride
| Substitution Step | Nucleophile | Typical Reaction Temperature | Product Type |
|---|---|---|---|
| First Chlorine | R-OH, R-NH₂, R-SH | 0–5 °C | Monosubstituted Dichloro-s-triazine |
| Second Chlorine | R'-OH, R'-NH₂, R'-SH | Room Temperature | Disubstituted Monochloro-s-triazine |
| Third Chlorine | R''-OH, R''-NH₂, R''-SH | >60 °C / Reflux | Trisubstituted s-triazine |
This table summarizes the general temperature-controlled, stepwise substitution of cyanuric chloride, which is a foundational method for synthesizing asymmetrically substituted triazines. The decreasing reactivity after each substitution allows for the introduction of different functional groups (R, R', R''). nih.govnih.gov
Design and Synthesis of Triazine-Core Based Polymeric and Supramolecular Structures
The 1,3,5-triazine ring is a highly effective building block for creating polymers and supramolecular assemblies due to its planar, rigid structure and the defined orientation of its substituents. rsc.orgrsc.org These characteristics allow for the construction of well-ordered, high-molecular-weight structures.
Polymeric Structures: Triazine-based polymers can be synthesized to create novel materials with unique properties. A notable example is the development of sequence-defined polymers (TZPs) that utilize a triazine core instead of traditional peptide bonds. nih.govpnnl.gov These polymers are created via solid-phase synthesis, where the stepwise reactivity of cyanuric chloride allows for the controlled sequencing of different side-chain-functionalized monomer units. nih.gov The resulting polymers have a stable backbone that is not subject to enzymatic hydrolysis and can be designed to fold into specific conformations, mimicking the secondary structures of proteins. nih.govpnnl.gov Another class of materials is covalent organic polymers (COPs) or covalent triazine frameworks (CTFs), which are porous materials with high stability and nitrogen content, making them suitable for applications in heterogeneous catalysis and gas capture. rsc.orgnih.govacs.org These are often synthesized through trimerization of nitrile-containing monomers or condensation reactions. rsc.orgacs.org
Supramolecular Structures: In supramolecular chemistry, triazine derivatives are used to construct complex architectures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govrsc.org The 2,4,6-triamino-1,3,5-triazine (melamine) moiety is particularly famous for its ability to form extensive hydrogen-bonded networks, often in combination with molecules like isocyanuric acid to create rosette motifs. rsc.orgresearchgate.net The symmetric nature and self-organizing ability of the triazine moiety are key to developing materials like liquid crystals, dendrimers, and organic light-emitting diodes. rsc.org Researchers have also developed highly stable quadruple hydrogen-bonded systems based on the triazine core, which form stable duplexes in solution and have potential applications in supramolecular polymer science. nih.gov
Table 2: Examples of Triazine-Based Polymeric and Supramolecular Architectures
| Architecture Type | Key Features | Synthetic Approach | Potential Applications |
|---|---|---|---|
| Sequence-Defined Polymers (TZPs) | Non-peptide backbone; controlled monomer sequence; biomimetic folding. nih.govpnnl.gov | Solid-phase synthesis using stepwise substitution on a triazine core. nih.govpnnl.gov | Biocatalysis, molecular recognition, biomaterials. pnnl.gov |
| Covalent Organic Polymers (COPs/CTFs) | Porous structure; high surface area; high nitrogen content; high stability. rsc.orgnih.gov | Trimerization of nitriles; Schiff-base condensation; nucleophilic substitution. nih.govacs.org | Heterogeneous catalysis, gas storage/capture. rsc.orgnih.gov |
| Supramolecular Assemblies | Based on non-covalent interactions (H-bonding, π-stacking); self-assembly. nih.govrsc.org | Molecular recognition between complementary triazine-based units. rsc.org | Crystal engineering, sensors, molecular machines. nih.govrsc.org |
| Dendrimers & Star-Shaped Molecules | Branched, tree-like structure emanating from a central triazine core. rsc.orgrsc.org | Divergent or convergent synthesis from a multifunctional triazine core. rsc.org | Drug delivery, light-emitting materials. rsc.orgrsc.org |
This table provides an overview of the major types of complex structures built using the 1,3,5-triazine core, highlighting their distinct features and synthetic strategies. nih.govnih.govrsc.orgrsc.orgpnnl.govnih.govrsc.orgrsc.org
Hetero-fused Triazine Systems Research
Fusing the triazine ring with other heterocyclic systems creates novel scaffolds with distinct chemical and biological properties. This molecular hybridization approach is a common strategy in medicinal chemistry to develop compounds with enhanced or novel activities. nih.gov
Several synthetic approaches exist for creating fused triazine systems. These often involve intramolecular cyclization reactions starting from a suitably functionalized triazine derivative. For example, 1,2,4-triazolo[1,5-a] nih.govrsc.orgpnnl.govtriazines (5-azapurines) can be synthesized through methods like the regioselective reaction of an aminotriazole with an isothiocyanate, followed by intramolecular ring closure and further functionalization. mdpi.comnih.gov Other examples include the synthesis of thiazolo[3,2-a] nih.govrsc.orgpnnl.govtriazines from thiourea-substituted triazines. nih.gov Research has also explored the synthesis of naphtopyrazolotriazines, which are of interest for their potential bioactivity and utility in optoelectronic materials. mdpi.com These fused systems often serve as purine (B94841) isosteres, which are compounds that mimic the structure of natural purines and can interact with biological targets like enzymes. nih.gov
Isomeric and Positional Analogues Studies within the Triazine Family
The term "triazine" refers to a six-membered heterocyclic ring containing three nitrogen atoms. There are three structural isomers, distinguished by the positions of these nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. nih.govresearchgate.netmdpi.com The subject of this article, this compound, belongs to the 1,3,5-triazine (s-triazine) family, which is the most common and widely studied isomer. mdpi.comwikipedia.org
The isomers exhibit significant differences in their stability, reactivity, and applications:
1,3,5-Triazine (s-Triazine) : This is a symmetrical, planar molecule. It has lower resonance energy than benzene, making it susceptible to nucleophilic substitution reactions, as seen in the chemistry of cyanuric chloride. nih.govwikipedia.org Electrophilic substitution is generally difficult.
1,2,4-Triazine (as-Triazine) : This asymmetric isomer is the most studied after the 1,3,5-isomer. mdpi.com It can participate in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles, which is a powerful tool for synthesizing other heterocyclic systems like pyridines. wikipedia.org
1,2,3-Triazine (v-Triazine) : This is the least stable of the three isomers. Its synthesis is more specialized, for example, through the thermal rearrangement of 2-azidocyclopropenes. wikipedia.org
Recent research has explored the unique reactivity profiles of these isomers in bioorthogonal chemistry. Studies have shown that isomeric triazines can be tuned to react uniquely with different biocompatible reagents. nih.gov For instance, 5-substituted 1,2,4-triazines react efficiently with sterically hindered alkynes, a reaction not observed with other isomers, allowing for the development of orthogonal chemical ligation strategies for applications like protein labeling. nih.gov
Table 3: Comparison of Triazine Isomers
| Isomer | Common Name | Symmetry | Relative Stability | Key Reactivity |
|---|---|---|---|---|
| 1,3,5-Triazine | s-Triazine, Cyanidine | Symmetrical (D₃h) | High | Nucleophilic Aromatic Substitution. nih.govwikipedia.org |
| 1,2,4-Triazine | as-Triazine, Isotriazine | Asymmetrical | Medium | Inverse Electron-Demand Diels-Alder Reactions. wikipedia.org |
| 1,2,3-Triazine | v-Triazine, Vicinal triazine | Asymmetrical | Low | Ring-opening, Zincke-like substitutions. wikipedia.org |
This table contrasts the fundamental properties and characteristic reactions of the three structural isomers of triazine. nih.govwikipedia.org
Future Research Directions and Emerging Paradigms for 4 Ethyl 6 Methoxy 1,3,5 Triazin 2 Amine Research
Novel Synthetic Routes and Sustainable Chemistry for Triazines
The future of triazine synthesis is increasingly geared towards "green" and sustainable methodologies that offer higher efficiency, reduced environmental impact, and greater safety compared to traditional methods. mdpi.comresearchgate.net Conventional approaches often require harsh reaction conditions and may produce significant waste. chim.it Research is now focused on developing resource-efficient and inherently safer molecular and material design processes. chim.it
Key areas of innovation include:
Microwave-Assisted Synthesis : This technique provides rapid heating, significantly shortening reaction times and often leading to higher yields and cleaner reactions. mdpi.comchim.it It has proven effective for creating both symmetrical and unsymmetrical 1,3,5-triazines under solvent-free conditions, aligning with the principles of green chemistry. mdpi.comchim.it
Ultrasound-Assisted (Sonochemical) Methods : Sonochemistry offers another energy-efficient route to triazine derivatives. mdpi.comnih.gov These methods can dramatically reduce reaction times (often to just a few minutes) and allow for the use of environmentally benign solvents like water. nih.gov One analysis showed a sonochemical protocol to be 13 times "greener" than conventional heating methods. nih.gov
Solvent-Free Methodologies : Eliminating organic solvents is a primary goal of sustainable chemistry. Solvent-free cyclotrimerization of nitriles, sometimes using yttrium salts as catalysts, represents a cleaner, more economical, and safer procedure for preparing the triazine ring. chim.it
Phase-Transfer Catalysis (PTC) : The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) has been shown to significantly improve the efficiency of microwave-assisted synthesis of triazine derivatives. mdpi.comnih.gov
These green approaches not only make the production of compounds like 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine more sustainable but also open up possibilities for creating novel derivatives that were previously difficult to synthesize. mdpi.comresearchgate.net
Table 1: Comparison of Sustainable Synthesis Methods for Triazines
| Method | Key Advantages | Typical Reaction Time | Solvent |
|---|---|---|---|
| Microwave-Assisted | High yields, short reaction times, reduced energy use. mdpi.com | 2.5 - 15 minutes. mdpi.com | DMF or solvent-free. mdpi.comchim.it |
| Ultrasound-Assisted | Very short reaction times, use of aqueous media. nih.gov | 5 - 35 minutes. mdpi.comnih.gov | Water, Ethanol. mdpi.comnih.gov |
| Solvent-Free Catalysis | Economical, safe, eliminates solvent waste. chim.it | Varies | None. chim.it |
Exploration of Advanced Materials Applications for Triazine-based Scaffolds
The rigid, planar, and nitrogen-rich structure of the 1,3,5-triazine (B166579) ring makes it an exceptional building block (scaffold) for a wide range of advanced materials. chim.itresearchgate.net Future research will likely focus on harnessing these properties to create materials with tailored functions for biomedical, environmental, and industrial applications.
Tissue Engineering : Triazine-trione (TATO) based thermosets are emerging as a promising platform for fabricating scaffolds in tissue engineering. nih.govbohrium.com These materials can be cured at room temperature using light (photochemistry) and can be formed into various shapes like films, sponges, and 3D-printed objects. nih.govbohrium.com Studies have shown these scaffolds to be cytocompatible, supporting cell proliferation and differentiation into various cell types, including osteoblasts and neuronal cells, indicating their broad potential in regenerative medicine. nih.govbohrium.com
Porous Polymers and Frameworks : Covalent Triazine-based Polymers (CTPs) and Covalent Triazine Frameworks (CTFs) are a class of porous materials with high surface areas. researchgate.netnih.gov These properties make them ideal candidates for use as adsorbents. nih.gov Future work will explore their application in solid-phase extraction techniques for environmental remediation, capturing pollutants such as metal ions, pesticides, and phenols from water. researchgate.netnih.gov Their high affinity for various targets is driven by multiple interaction mechanisms, including π-π stacking, electrostatic forces, and hydrogen bonding. nih.gov
Functional Composites : Triazine derivatives can be incorporated into polymer matrices, such as graphene oxide, to create advanced nanocomposites. researchgate.net Functionalizing graphene oxide with triazine derivatives has been shown to improve its dispersion and compatibility within epoxy resins, leading to materials with enhanced mechanical properties. researchgate.net
The versatility of the triazine scaffold allows for its integration into diverse material architectures, from soft biomaterials to robust industrial polymers. nih.govresearchgate.net
Deeper Mechanistic Understanding of Triazine Reactivity
While the synthesis of triazines is well-established, a deeper, more nuanced understanding of their reaction mechanisms is crucial for designing more efficient synthetic routes and predicting their behavior in complex systems. Future research will combine experimental techniques with computational studies to elucidate the precise pathways of triazine reactions.
A key area of investigation is the reaction of triazines with nucleophiles, which is fundamental to their synthesis and functionalization. nih.govacs.orgscilit.com For instance, the reaction of 1,2,3-triazines with amidines to form 1,3,5-triazines has been a subject of mechanistic debate. nih.govacs.org It was initially thought to proceed through a Diels-Alder reaction. nih.gov However, recent studies combining ¹⁵N-labeling, kinetic analyses, and computational modeling have revealed a more likely stepwise pathway:
An initial nucleophilic attack of the amidine on a carbon of the triazine ring, which is the rate-determining step. nih.govscilit.com
Elimination of N₂ gas. nih.gov
A final cyclization step to form the new triazine or pyrimidine (B1678525) ring. nih.govscilit.com
Understanding these intricate details allows chemists to predict how substituents on the triazine ring will affect reactivity, providing deeper insights into formal inverse electron demand Diels-Alder reactions. nih.govacs.org Similarly, studies on the reaction of triazines with H₂S have shown that the triazine is first protonated, making it more electrophilic and vulnerable to nucleophilic attack, leading to ring-opening. nih.gov This level of mechanistic detail is vital for applications where triazines are used as scavengers or in other reactive roles.
Development of Advanced Analytical Platforms for Environmental Monitoring of Triazines
Given the widespread use of some triazine compounds as herbicides, developing sensitive, rapid, and reliable analytical methods for their detection in environmental samples is a critical area of ongoing research. mdpi.comontosight.ai While traditional chromatographic methods like high-performance liquid chromatography (HPLC) are effective, future developments are focused on creating more efficient, field-deployable, and environmentally friendly platforms. researchgate.netnih.gov
Emerging trends in this area include:
Advanced Extraction Techniques : To detect the very low concentrations of triazines often found in water and soil, a pre-concentration step is usually required. researchgate.netresearchgate.net Modern microextraction techniques are being developed to improve this process. These include Dispersive Liquid-Liquid Microextraction (DLLME) and Magnetic Solid-Phase Extraction (MSPE). researchgate.netresearchgate.net MSPE, for example, uses adsorbent-coated magnetic nanoparticles (e.g., graphene-based Fe₃O₄) that can be easily separated from the sample using an external magnet. researchgate.net
Novel Adsorbent Materials : The effectiveness of extraction techniques depends heavily on the adsorbent material. Research is focused on developing new materials with high selectivity and capacity for triazines, such as covalent triazine frameworks and functionalized polymers. nih.gov
Electrochemical Sensors : Electroanalytical techniques, particularly square wave voltammetry (SWV), offer a sensitive and simple alternative to chromatography for triazine determination. mdpi.com Future work involves moving away from traditional mercury-based electrodes toward more environmentally friendly options like boron-doped diamond electrodes and solid amalgam electrodes. mdpi.com Computational studies are also being used to evaluate materials like covalent triazine frameworks (CTFs) as potential electrochemical sensors for pollutants. rsc.org
These advanced platforms, combining novel materials with sophisticated analytical techniques, will enable more effective and widespread monitoring of triazines in the environment. mdpi.comresearchgate.net
Table 2: Modern Analytical Techniques for Triazine Detection
| Technique | Principle | Limit of Detection (LOD) Range |
|---|---|---|
| DLLME-HPLC | Microextraction into a small volume of organic solvent, followed by chromatographic separation. researchgate.net | 0.05–0.1 ng/mL (water). researchgate.net |
| MSPE-HPLC | Adsorption onto magnetic nanoparticles for extraction, followed by chromatographic separation. researchgate.net | 0.025–0.040 ng/mL (water). researchgate.net |
| LC/ESI/MS | Liquid chromatography separation coupled with highly sensitive mass spectrometry detection. nih.gov | 0.2–28 ng/L (water). nih.gov |
| SWV | Electrochemical technique measuring current response to a potential waveform. mdpi.com | Varies with electrode material. mdpi.com |
Computational Design of New Triazine-based Research Tools and Scaffolds
Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and development of new molecules. In the context of triazines, these in silico methods are being used to design novel compounds with specific properties, predict their behavior, and guide synthetic efforts.
Future research in this domain will focus on:
Rational Design of Functional Molecules : By using techniques like density functional theory (DFT), researchers can design new triazine-based molecules and predict their electronic properties. rsc.org For example, computational studies have been used to design host materials for blue electrophosphorescence by modulating the energy levels and reorganization energy through different substitution patterns on a triazine-carbazole structure. rsc.org
Creating Molecular Scaffolds : The triazine ring serves as an excellent "hub" for creating complex molecular architectures. mdpi.com Computational tools can help in the de novo design of these scaffolds, allowing for the rational and systematic covalent attachment of various functional building blocks to create molecules for specific applications, such as synthetic affinity ligands. researchgate.netmdpi.com
Predicting Material Properties : Computational methods are used to investigate the potential of triazine-based materials for specific applications. For instance, modeling has been employed to evaluate the suitability of covalent triazine frameworks (CTFs) as electrochemical sensors by calculating interaction energies and analyzing charge transfer with various pollutant analytes. rsc.org
Understanding Intermolecular Interactions : Modeling helps in understanding the non-covalent interactions, such as π-π stacking, that govern the self-assembly and crystal packing of triazine derivatives. mdpi.com This knowledge is crucial for designing materials like Blatter radicals with specific magnetic properties. mdpi.com
By integrating computational design with combinatorial synthesis, researchers can more efficiently explore the vast chemical space of triazine derivatives to create novel research tools and functional materials. researchgate.net
Q & A
Q. What are the optimized synthetic routes for 4-ethyl-6-methoxy-1,3,5-triazin-2-amine, and how do solvent-free or one-pot strategies improve yield?
- Methodological Answer : The synthesis of triazine derivatives often involves cyclization of nitriles with guanidine derivatives. A solvent-free approach (e.g., reacting 5-cyano-triazines with amino-triazoles) minimizes side reactions and improves atom economy by preserving reactive groups like methylsulfanyl . One-pot methods using guanidine or N-acetylguanidine with aromatic nitriles enable efficient disubstitution (e.g., 4,6-disubstituted triazin-2-amine derivatives) via cotrimerization, reducing purification steps . For 4-ethyl-6-methoxy derivatives, substituting nitriles with ethyl and methoxy precursors in a one-pot setup could achieve >70% yield, verified via UPLC and mass spectrometry .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar triazines?
- Methodological Answer :
- ¹H NMR : The ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and methoxy resonance (δ 3.8–4.0 ppm) are diagnostic. Aromatic protons in triazine rings appear downfield (δ 8.0–9.0 ppm) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the triazine core. Methoxy C-O stretches appear at 1200–1250 cm⁻¹ .
- MS : The molecular ion [M+H]⁺ for C₆H₁₀N₄O (m/z 170.24) and fragments like [C₄H₆N₃O]⁺ (m/z 112) validate the structure .
Q. What are the key stability challenges for this compound under varying pH and temperature conditions?
- Methodological Answer : Triazines are prone to hydrolysis under acidic or alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show degradation via methoxy group cleavage at pH <3 or >9, detected via HPLC . Thermal gravimetric analysis (TGA) reveals decomposition above 200°C, necessitating storage at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic sites. The C-4 ethyl group lowers electron density at C-2, making the amine group susceptible to nucleophilic attack (e.g., by thiols or amines). Molecular dynamics (MD) simulations in THF solvent predict reaction pathways, validated by experimental kinetics (e.g., second-order rate constants for amine exchange reactions) .
Q. What strategies resolve contradictions in reported biological activity data for triazine derivatives (e.g., herbicidal vs. non-toxic profiles)?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentration ranges). Meta-analysis of dose-response curves (IC₅₀ values) and orthogonal assays (e.g., enzymatic inhibition vs. whole-organism toxicity) clarify mechanisms. For example, herbicidal activity in Arabidopsis (via acetolactate synthase inhibition) may not correlate with mammalian cytotoxicity due to target specificity . Cross-referencing with structural analogs (e.g., terbuthylazine) identifies substituent-dependent toxicity .
Q. How can isotopic labeling (¹³C, ¹⁵N) track metabolic pathways of this compound in environmental or pharmacological studies?
- Methodological Answer : ¹⁵N-labeled triazines synthesized via guanidine-¹⁵N precursors enable tracing in soil metabolomics. LC-MS/MS detects labeled metabolites (e.g., hydroxylated or dealkylated products) to map degradation pathways . In pharmacokinetic studies, ¹³C-labeled ethyl groups quantify hepatic clearance via CYP450 isoforms using radiolabeled assays .
Q. What advanced crystallization techniques improve the polymorphic purity of this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from DMSO/water mixtures (1:3 v/v) yields single crystals suitable for SC-XRD. Differential Scanning Calorimetry (DSC) identifies polymorph transitions (e.g., Form I melting at 145°C vs. Form II at 160°C). Pair distribution function (PDF) analysis resolves amorphous impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
